molecular formula C22H16ClNO3 B7731456 2-[5-(3-Chlorophenyl)furan-2-yl]-6-ethylquinoline-4-carboxylic acid

2-[5-(3-Chlorophenyl)furan-2-yl]-6-ethylquinoline-4-carboxylic acid

Cat. No.: B7731456
M. Wt: 377.8 g/mol
InChI Key: HVJPARCIHCAEFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(3-Chlorophenyl)furan-2-yl]-6-ethylquinoline-4-carboxylic acid is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, a furan ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-Chlorophenyl)furan-2-yl]-6-ethylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions . The process begins with the preparation of the furan and quinoline intermediates, followed by their coupling to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. Additionally, the use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3-Chlorophenyl)furan-2-yl]-6-ethylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation and nitration reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens (chlorine, bromine), nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[5-(3-Chlorophenyl)furan-2-yl]-6-ethylquinoline-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-(3-Chlorophenyl)furan-2-yl]-6-ethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[5-(3-Chlorophenyl)furan-2-yl]-6-ethylquinoline-4-carboxylic acid stands out due to its unique combination of a quinoline core and a furan ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[5-(3-chlorophenyl)furan-2-yl]-6-ethylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClNO3/c1-2-13-6-7-18-16(10-13)17(22(25)26)12-19(24-18)21-9-8-20(27-21)14-4-3-5-15(23)11-14/h3-12H,2H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJPARCIHCAEFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(O3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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